![molecular formula C14H30O3Sn B14622055 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol CAS No. 56613-59-3](/img/structure/B14622055.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol is a chemical compound with the molecular formula C14H30O3Sn It is a derivative of butanol, where the hydroxyl group is substituted with an acetyloxy group and a dibutylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol typically involves the reaction of butanol with acetic anhydride and dibutyltin oxide. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. The general reaction can be represented as follows:
Butanol+Acetic Anhydride+Dibutyltin Oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to butanol or other reduced forms.
Substitution: The acetyloxy and dibutylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, chromic acid, or nitric acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dibutylstannyl groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include nucleophilic substitution and coordination with metal ions, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol: A primary alcohol with similar structural features but lacks the acetyloxy and dibutylstannyl groups.
Dibutyltin Oxide: A related organotin compound used in similar applications.
Acetic Anhydride: A reagent used in the synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol.
Uniqueness
This compound is unique due to the presence of both acetyloxy and dibutylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
56613-59-3 |
|---|---|
Fórmula molecular |
C14H30O3Sn |
Peso molecular |
365.10 g/mol |
Nombre IUPAC |
[dibutyl(1-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-2-3-4-5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
AZTFXOIEKAOCGZ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(C(CCC)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


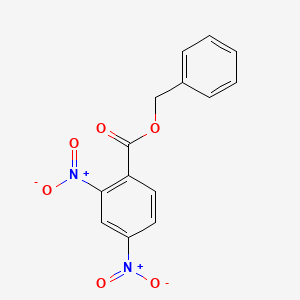
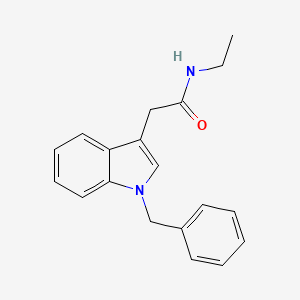
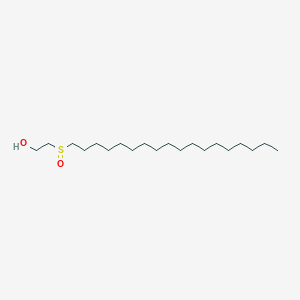
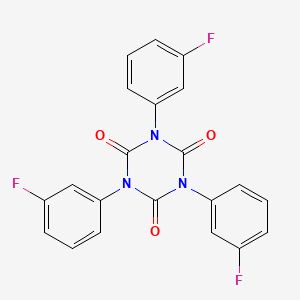


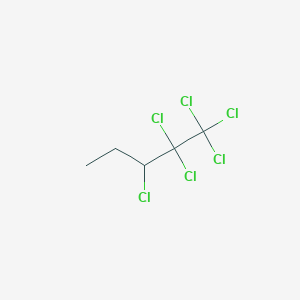
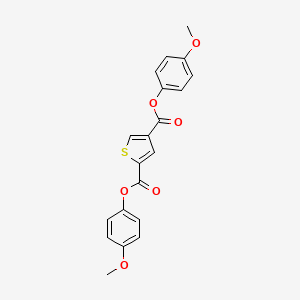
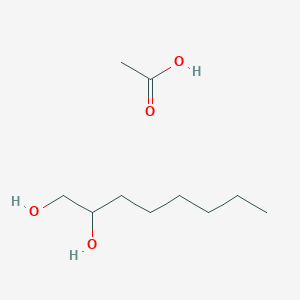
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
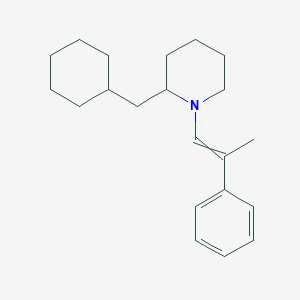
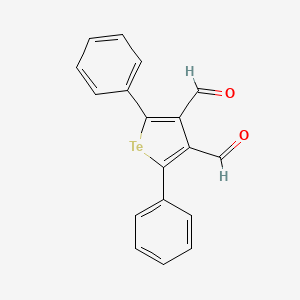

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
